molecular formula C22H23N3O4S B1665018 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide CAS No. 181821-99-8

2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

Cat. No. B1665018
CAS RN: 181821-99-8
M. Wt: 425.5 g/mol
InChI Key: PKZCOQYQGMAVLN-UHFFFAOYSA-N
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Description

AD-8717 is a bioactive compound with a molecular formula of C22H23N3O4S and a molecular weight of 425.5. It is widely used in life science-related research due to its significant biological activities .

Preparation Methods

The synthesis of AD-8717 involves several steps. The process begins with the condensation of 2-mercaptonicotinic acid with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone, yielding 2-[(2,4-dimethoxybenzyl)thio]nicotinic acid. This intermediate is then reacted with oxalyl chloride in dioxane to form the corresponding chloride. The chloride is subsequently condensed with 4-amino-2,6-dimethylpyridine N-oxide using triethylamine in tetrahydrofuran, resulting in 4-[2-[(2,4-dimethoxybenzyl)thio]nicotinoylamino]-2,6-dimethylpyridine N-oxide. The final steps involve the reduction of this compound with phosphorus trichloride in dichloromethane, followed by oxidation with m-chloroperbenzoic acid in dichloromethane .

Chemical Reactions Analysis

AD-8717 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of AD-8717 involves its interaction with specific molecular targets and pathways. As an inhibitor, it binds to target proteins, thereby modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

AD-8717 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other inhibitors used in life science research, such as AD-8718 and AD-8719. These compounds share structural similarities but differ in their specific molecular interactions and biological effects .

If you have any more questions or need further details, feel free to ask!

properties

CAS RN

181821-99-8

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-14-10-17(11-15(2)24-14)25-21(26)19-6-5-9-23-22(19)30(27)13-16-7-8-18(28-3)12-20(16)29-4/h5-12H,13H2,1-4H3,(H,24,25,26)

InChI Key

PKZCOQYQGMAVLN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

SMILES

CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC

Appearance

Solid powder

Other CAS RN

141034-42-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 5819
AD-5819
AS 5370
AS-5370
DAT 582
DAT-582
N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
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2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
Reactant of Route 6
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide

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